Silane, triphenyl(phenylthio)-

Description

Significance of Organosilicon Chemistry in Contemporary Research

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has become a cornerstone of modern chemical research and industry. cdnsciencepub.com These compounds are not merely laboratory curiosities but are integral to a vast array of applications, from advanced materials to pharmaceuticals. cdnsciencepub.comalfa-chemistry.com The unique properties of the silicon atom, such as its larger atomic radius and lower electronegativity compared to carbon, impart distinct reactivity and stability to organosilicon molecules. rsc.org This has led to their widespread use as synthetic intermediates, protecting groups, and building blocks for complex molecular architectures. cdnsciencepub.comrsc.org Contemporary research continues to expand the field, with a focus on developing novel catalytic systems and more efficient, selective methods for creating silicon-carbon and silicon-heteroatom bonds. cdnsciencepub.com

Overview of Silicon-Sulfur Bond Chemistry and Arylthiosilane Derivatives

The chemistry of the silicon-sulfur (Si-S) bond is a specialized yet significant subset of organosilicon chemistry. The Si-S bond is notably more reactive and thermally less stable than its silicon-oxygen (Si-O) counterpart. This heightened reactivity is a key feature that is exploited in various chemical transformations. rsc.orgacs.org Arylthiosilanes, which feature a silicon atom bonded to a sulfur atom that is in turn attached to an aryl group (like a phenyl ring), are an important class of these compounds. They serve as valuable reagents in organic synthesis, acting as sources for the thiophenyl group (-SPh) or as precursors for other organosulfur and organosilicon compounds. rsc.orgacs.org The synthesis of these derivatives often involves the reaction of a halosilane with a thiol or a thiolate salt.

Contextualization of Triphenyl(phenylthio)silane within Arylthiosilane Chemistry

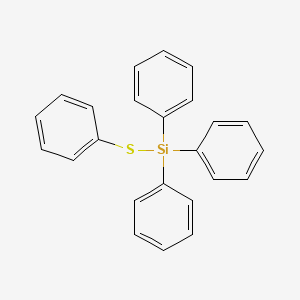

Triphenyl(phenylthio)silane, with the chemical formula (C₆H₅)₃SiS(C₆H₅), is a prime example of an arylthiosilane. It features a silicon atom bonded to three phenyl groups and one phenylthio group. The presence of the three bulky phenyl groups on the silicon atom provides significant steric hindrance, which influences its stability and reaction kinetics. This compound serves as a stable, crystalline solid, making it a convenient reagent for introducing the triphenylsilyl ((C₆H₅)₃Si) or phenylthio ((C₆H₅)S) moiety into other molecules. Its structure and reactivity have been the subject of academic study to better understand the fundamental nature of the silicon-sulfur bond. cdnsciencepub.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

64451-46-3 |

|---|---|

Molecular Formula |

C24H20SSi |

Molecular Weight |

368.6 g/mol |

IUPAC Name |

triphenyl(phenylsulfanyl)silane |

InChI |

InChI=1S/C24H20SSi/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |

InChI Key |

KLWDSQQNVLZBIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Triphenyl Phenylthio Silane

Direct Synthesis Routes

The most common and direct method for preparing triphenyl(phenylthio)silane involves the reaction of a triphenylsilyl precursor with thiophenol. A standard laboratory-scale preparation has been described, leading to the formation of Ph₃SiSPh. cdnsciencepub.com This reaction typically proceeds by the nucleophilic substitution of the chloride on a triphenylchlorosilane precursor with a thiolate anion, generated by the deprotonation of thiophenol.

The reaction can be represented as: Ph₃SiCl + PhSH + Base → Ph₃SiSPh + Base·HCl

A base, such as an amine (e.g., triethylamine) or an alkali metal hydroxide, is used to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion. The choice of solvent and reaction temperature can influence the reaction rate and yield. The resulting triphenyl(phenylthio)silane is a stable solid, and its structure has been confirmed by X-ray crystallography, revealing a Si-S bond length of 2.156 Å and a C-S-Si bond angle of 99.5°. cdnsciencepub.com

An alternative pathway for the synthesis of triphenyl(phenylthio)silane involves the dehydrogenative coupling of a hydrosilane with a thiol. Specifically, triphenylsilane (B1312308) can react with thiophenol in the presence of a catalyst to form triphenyl(phenylthio)silane and hydrogen gas (H₂). rsc.org

The reaction is represented as: Ph₃SiH + PhSH → Ph₃SiSPh + H₂

This method offers an alternative that avoids the use of halogenated precursors and the formation of salt byproducts. rsc.org Research into catalyzed dehydrogenative coupling reactions has shown this to be a viable route for forming Si-S bonds. rsc.org

Table 1: Summary of Synthetic Routes for Triphenyl(phenylthio)silane

| Route | Precursors | Reagents/Catalysts | Byproducts | Reference |

| Nucleophilic Substitution | Triphenylchlorosilane, Thiophenol | Base (e.g., Triethylamine) | Amine Hydrochloride Salt | cdnsciencepub.com |

| Dehydrogenative Coupling | Triphenylsilane, Thiophenol | Catalyst | Hydrogen (H₂) | rsc.org |

Comparative Synthesis with Analogous Organosilicon Compounds, e.g., Thiophenolato Tungsten Complexes

A useful comparison for understanding the synthesis of triphenyl(phenylthio)silane is the synthesis of transition metal thiophenolato complexes, such as bis(μ-thiophenolato)bis[tetracarbonyltungsten(I)]. cdnsciencepub.com The synthesis of this tungsten complex involves the reaction of tungsten hexacarbonyl, W(CO)₆, with diphenyl disulfide, Ph₂S₂. cdnsciencepub.com

The reaction proceeds via the oxidative addition of the disulfide bond to the tungsten center, followed by the loss of carbon monoxide ligands. The resulting compound, [W(CO)₄(SPh)]₂, is a dimer with bridging thiophenolato ligands. cdnsciencepub.com This structure features a short tungsten-tungsten distance of 2.972 Å and a W-S-W' angle of 73.67°. cdnsciencepub.com

Table 2: Synthesis of Bis(μ-thiophenolato)bis[tetracarbonyltungsten(I)]

| Parameter | Details |

| Precursor | Tungsten Hexacarbonyl (W(CO)₆) |

| Reagent | Diphenyl disulfide (Ph₂S₂) |

| Product | Bis(μ-thiophenolato)bis[tetracarbonyltungsten(I)] ([W(CO)₄(SPh)]₂) |

| Reference | cdnsciencepub.com |

The comparison highlights key differences in synthetic strategy. The formation of triphenyl(phenylthio)silane relies on the reactivity of a Si-Cl or Si-H bond with a protonated sulfur source (thiol). In contrast, the synthesis of the tungsten complex starts from a low-valent metal carbonyl and utilizes the oxidative cleavage of a disulfide bond. This reflects the different electronic properties and preferred oxidation states of silicon versus a transition metal like tungsten. Silicon, in its stable +4 oxidation state, undergoes nucleophilic substitution, whereas the tungsten(0) center engages in redox chemistry to form the final tungsten(I) complex. cdnsciencepub.com

Structural Elucidation and Conformational Analysis of Triphenyl Phenylthio Silane

X-ray Crystallographic Determination of Molecular and Crystal Structures

The precise three-dimensional arrangement of atoms and molecules in the crystalline state of triphenyl(phenylthio)silane has been determined through single-crystal X-ray diffraction analysis. amazonaws.comrsc.org This powerful technique provides detailed information about the unit cell, spatial arrangement of molecules, and the exact bond lengths and angles within the molecule.

Analysis of Unit Cell Parameters and Space Group (Pcab)

Triphenyl(phenylthio)silane crystallizes in the orthorhombic crystal system, and its structure is defined by the centrosymmetric space group Pcab. amazonaws.comrsc.org The space group designation indicates specific symmetry elements present in the crystal lattice. The unit cell parameters, which define the dimensions of the fundamental repeating unit of the crystal, have been determined with high precision. amazonaws.com

The structure was solved using direct methods (MULTAN) and was refined to a final R-value of 0.050 for 1933 significant reflections, indicating a high level of agreement between the experimental data and the final structural model. amazonaws.comrsc.org

Table 1: Crystallographic Data for Triphenyl(phenylthio)silane

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pcab |

| a | 15.260 Å amazonaws.comrsc.org |

| b | 15.968 Å amazonaws.comrsc.org |

| c | 16.757 Å amazonaws.comrsc.org |

| Z | 8 amazonaws.comrsc.org |

| Calculated Density (dcalc) | 1.20 g cm-3amazonaws.comrsc.org |

| Wavelength (MoKα1) | 0.70930 Å amazonaws.com |

Interatomic Distances and Bond Angles: Focus on the Si-S-C Moiety

The detailed analysis of the molecular structure reveals particular characteristics of the silicon-sulfur-carbon (Si-S-C) core of the molecule.

A key feature of the molecular geometry of triphenyl(phenylthio)silane is the bond angle at the sulfur atom. The C-S-Si angle is reported to be 99.5°, which is considered unusual. amazonaws.comrsc.org This value deviates from the typical tetrahedral or bent geometries often observed for divalent sulfur compounds and suggests a unique electronic environment around the sulfur atom, possibly influenced by the steric bulk of the triphenylsilyl and phenyl groups.

The bond length between the silicon and sulfur atoms (Si-S) in triphenyl(phenylthio)silane has been determined to be 2.156 Å. amazonaws.comrsc.org This distance is described as being relatively short. amazonaws.comrsc.org The shortening of the Si-S bond may indicate a degree of pπ-dπ interaction between the lone pairs of electrons on the sulfur atom and the vacant d-orbitals of the silicon atom, leading to a partial double bond character.

Table 2: Selected Bond Length and Angle in Triphenyl(phenylthio)silane

| Moiety | Measurement | Value |

|---|---|---|

| C-S-Si | Bond Angle | 99.5° amazonaws.comrsc.org |

| Si-S | Bond Length | 2.156 Å amazonaws.comrsc.org |

Spectroscopic Characterization for Structural Confirmation

While X-ray crystallography provides a definitive solid-state structure, spectroscopic methods are crucial for confirming the molecular structure in solution and providing further electronic details.

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of molecules in solution. For triphenyl(phenylthio)silane, NMR would provide information on the chemical environment of the hydrogen (¹H NMR), carbon (¹³C NMR), and silicon (²⁹Si NMR) nuclei. While published literature confirms the identity of triphenyl(phenylthio)silane by comparison to the NMR spectra of authentic compounds, specific chemical shift and coupling constant data for this compound were not available in the consulted research articles.

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For Silane (B1218182), triphenyl(phenylthio)-, the molecular formula is C₂₄H₂₀SSi, yielding a monoisotopic mass of approximately 368.10 g/mol . In an electron ionization (EI) mass spectrum, the compound is expected to display a distinct molecular ion peak (M⁺˙) and a series of characteristic fragment ions that reveal its structural components.

The fragmentation of triphenyl(phenylthio)silane is governed by the relative strengths of its bonds and the stability of the resulting charged fragments. The primary cleavage is anticipated to occur at the silicon-sulfur bond (Si-S), which is generally weaker than the silicon-carbon (Si-C) or carbon-sulfur (C-S) bonds within the aromatic rings.

Key expected fragmentation pathways include:

Formation of the Triphenylsilyl Cation: Cleavage of the Si-S bond would lead to the formation of the highly stable triphenylsilyl cation ([Ph₃Si]⁺) at a mass-to-charge ratio (m/z) of 259. This is often a dominant peak in the mass spectra of triphenylsilyl compounds nih.gov.

Formation of the Phenylthio Radical/Cation: The other part of the Si-S cleavage, the phenylthio fragment ([PhS]˙), may be detected as a radical cation at m/z 109. The fragmentation of aryl thioethers is a well-understood process that supports the formation of such ions publish.csiro.auresearchgate.net.

Loss of a Phenyl Group: Fragmentation can also be initiated by the loss of a phenyl group (C₆H₅, 77 Da) from the molecular ion, resulting in an ion at m/z 291 ([M-Ph]⁺). Further loss of the phenylthio group from this fragment could also lead to ions of lower mass.

Phenyl Cation: The presence of multiple phenyl rings makes the appearance of the phenyl cation ([C₆H₅]⁺) at m/z 77 highly probable.

These fragmentation patterns provide a clear "fingerprint" confirming the presence of both the triphenylsilyl and the phenylthio moieties within the molecular structure. The relative abundance of these fragments helps in understanding the stability of different parts of the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation Data for Triphenyl(phenylthio)silane

| m/z (Mass/Charge) | Ion Formula | Identity/Proposed Fragment |

| 368 | [C₂₄H₂₀SSi]⁺˙ | Molecular Ion (M⁺˙) |

| 291 | [C₁₈H₁₅SSi]⁺ | [M - C₆H₅]⁺ |

| 259 | [C₁₈H₁₅Si]⁺ | Triphenylsilyl cation ([Ph₃Si]⁺) |

| 182 | [C₁₂H₁₀Si]⁺˙ | Diphenylsilene radical cation |

| 109 | [C₆H₅S]⁺ | Phenylthio cation ([PhS]⁺) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a powerful method for identifying the functional groups and bonding arrangements within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of triphenyl(phenylthio)silane is expected to show a combination of absorption bands characteristic of its primary components: the Si-phenyl, S-phenyl, and Si-S bonds, as well as the vibrations of the aromatic rings themselves.

The key vibrational modes anticipated in the spectrum are:

Aromatic C-H Stretching: Sharp, medium-intensity bands are expected in the region of 3100-3000 cm⁻¹, which are characteristic of the C-H stretching vibrations on the phenyl rings uc.edu.

Aromatic C=C Stretching: A series of medium to strong absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to the carbon-carbon double bond stretching within the aromatic rings.

Si-Phenyl (Si-Ph) Vibrations: The attachment of phenyl groups directly to a silicon atom gives rise to several characteristic bands. A sharp, narrow absorption around 1430 cm⁻¹ is a well-known indicator of a Si-Ph bond. Additionally, a strong band in the 1130-1110 cm⁻¹ region is also characteristic of this group gelest.comresearchgate.net.

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 740-690 cm⁻¹ range are indicative of out-of-plane C-H bending vibrations for monosubstituted benzene (B151609) rings. The specific pattern in this region can often help confirm the substitution pattern gelest.comdtic.mil.

Si-S Stretching: The silicon-sulfur bond vibration is expected to appear in the lower frequency (fingerprint) region of the spectrum, typically between 600 cm⁻¹ and 400 cm⁻¹. This absorption is often weak and can be difficult to assign definitively without comparative analysis.

The combination of these specific absorption bands provides a comprehensive structural confirmation of triphenyl(phenylthio)silane.

Table 2: Predicted Infrared Absorption Frequencies for Triphenyl(phenylthio)silane

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretching |

| 1595 - 1575 | Medium | Aromatic C=C Ring Stretching |

| 1485 - 1470 | Medium | Aromatic C=C Ring Stretching |

| ~1430 | Strong | Si-Phenyl (Si-Ph) Stretching gelest.comdtic.mil |

| 1130 - 1110 | Strong | Si-Phenyl (Si-Ph) Vibration gelest.comresearchgate.net |

| 740 - 690 | Strong | Aromatic C-H Out-of-Plane Bending |

| 600 - 400 | Weak-Medium | Si-S Stretching |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For triphenyl(phenylthio)silane, these calculations offer a detailed picture of its structural and electronic characteristics, which are foundational to its chemical reactivity.

The precise geometry of the core silicon-sulfur-carbon (Si-S-C) framework in triphenyl(phenylthio)silane has been determined through X-ray crystallography, and these experimental values serve as a benchmark for computational models. An X-ray structure determination of triphenyl(phenylthio)silane revealed a silicon-sulfur (Si-S) bond length of 2.156 Å and a carbon-sulfur-silicon (C-S-Si) bond angle of 99.5°. cdnsciencepub.comresearchgate.net

These experimental findings can be correlated with data obtained from Density Functional Theory (DFT) calculations, which are frequently used to optimize molecular geometries. researchgate.netmdpi.comscialert.netscirp.org For comparison, DFT calculations on related organosilicon compounds provide a basis for validating the computational methods that could be applied to triphenyl(phenylthio)silane. researchgate.netmdpi.com The reported Si-S bond is relatively short, and the C-S-Si angle is notably acute, suggesting specific electronic interactions and steric constraints imposed by the bulky triphenylsilyl and phenyl groups. cdnsciencepub.comresearchgate.net

| Parameter | Value | Source |

|---|---|---|

| Si-S Bond Length | 2.156 Å | cdnsciencepub.comresearchgate.net |

| C-S-Si Bond Angle | 99.5° | cdnsciencepub.comresearchgate.net |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is associated with the nucleophilicity or electron-donating capability of a molecule, while the LUMO relates to its electrophilicity or electron-accepting nature. libretexts.org

For triphenyl(phenylthio)silane, a theoretical FMO analysis would involve calculating the energies and visualizing the spatial distribution of these key orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and electronic excitation properties. A smaller gap generally suggests higher reactivity.

In a typical FMO analysis of a molecule like triphenyl(phenylthio)silane, the HOMO would likely exhibit significant electron density on the sulfur atom and the phenylthio group, reflecting the location of the most available electrons. Conversely, the LUMO would likely be distributed across the silicon atom and the phenyl rings, indicating the most probable sites for nucleophilic attack. Understanding the nature of these orbitals is essential for predicting how the molecule will interact with other reagents in chemical reactions. imperial.ac.uknih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of reaction mechanisms, including the identification of transient intermediates and the calculation of energy barriers. iranchembook.ir For reactions involving triphenyl(phenylthio)silane, these models can illuminate the step-by-step process of bond activation and formation.

The cleavage of the silicon-sulfur (Si-S) bond is a key step in many reactions of triphenyl(phenylthio)silane. Computational methods allow for the location and characterization of the transition state (TS) for this bond-breaking event. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate.

Theoretical studies on related systems suggest that Si-S bond cleavage can be facilitated by various reagents. researchgate.net For instance, in homolytic substitution reactions at the sulfur atom, a backside attack mechanism is often favored. rsc.org Computational analysis of such a pathway for triphenyl(phenylthio)silane would involve modeling the approach of a radical species to the sulfur atom, leading to a hypervalent intermediate or transition state and subsequent expulsion of either a silyl (B83357) or phenyl radical. rsc.org DFT calculations can be employed to model the potential energy surface, revealing the lowest energy path for the reaction. nih.govacs.org In some cases, Lewis bases have been shown to activate silyl compounds, and computational models can help elucidate the role of these activators in lowering the transition state energy for Si-S bond cleavage. rsc.org

Beyond the transition state, computational chemistry allows for the calculation of the relative energies of all species along a reaction pathway, including reactants, intermediates, and products. iranchembook.ir This creates an energetic profile, or reaction coordinate diagram, that provides a comprehensive thermodynamic and kinetic picture of the reaction.

For a reaction involving triphenyl(phenylthio)silane, such as its hydrolysis or its use as a silylating agent, DFT calculations could predict the stability of potential reaction intermediates. osaka-u.ac.jp For example, in a substitution reaction, the formation of a five-coordinate silicon intermediate (a hypervalent species) could be proposed. rsc.org Computational modeling would determine the Gibbs free energy of this intermediate relative to the reactants and products, indicating whether it is a stable, observable species or a transient, high-energy state. These energetic profiles are crucial for understanding reaction feasibility and for distinguishing between different possible mechanistic pathways. uni-oldenburg.de

Investigation of Substituent Effects on Reactivity and Electronic Properties

The chemical behavior of triphenyl(phenylthio)silane can be fine-tuned by introducing different substituent groups onto its phenyl rings. Computational studies are invaluable for systematically investigating how these modifications alter the molecule's reactivity and electronic structure. boisestate.edunih.gov

By performing DFT calculations on a series of substituted analogues, one can quantify the impact of electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -NO₂, -CN) on various molecular properties. rsc.orgchemrxiv.org These properties include the HOMO-LUMO gap, charge distribution, dipole moment, and the strength of the Si-S bond.

For instance, computational analysis could reveal that electron-withdrawing groups on the phenylthio moiety would likely lower the energy of the HOMO and increase the positive charge on the silicon atom, potentially making the Si-S bond more susceptible to nucleophilic attack. Conversely, electron-donating groups could have the opposite effect. rsc.orgmdpi.com These theoretical predictions, often correlated with empirical parameters like Hammett constants, provide a rational basis for designing derivatives of triphenyl(phenylthio)silane with tailored reactivity for specific synthetic applications. nih.gov

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on the chemical compound "Silane, triphenyl(phenylthio)-" (CAS 6343-69-7).

The specified outline requires detailed information on the compound's applications and advanced research directions, including its role as a synthetic reagent in organic synthesis and its contributions to materials science.

While the synthesis and the crystal and molecular structure of triphenyl(phenylthio)silane are documented in the chemical literature cdnsciencepub.comresearchgate.net, there is no information available in the search results regarding its specific use in the following areas as requested by the outline:

Introduction of phenylthio moieties into organic substrates.

Advanced synthetic transformations mediated by the compound.

Creation of functionalized polymers and composite materials.

Development of high refractive index materials.

Surface modification applications.

The provided instructions strictly prohibit the introduction of information that falls outside the explicit scope of the specified sections. As no research findings detailing these applications for "Silane, triphenyl(phenylthio)-" could be located, fulfilling the requirements of the prompt is not feasible without violating the core instructions. Information exists for other related silane (B1218182) compounds, but the instructions forbid discussing compounds other than the one specified.

Advanced Analytical Applications through Derivatization

The derivatization of analytes is a cornerstone of analytical chemistry, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), where it is employed to enhance the volatility, thermal stability, and chromatographic behavior of polar compounds. jfda-online.comnih.govresearchgate.net Silylation, the introduction of a silyl group, is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl, carboxyl, and thiol groups. tcichemicals.com While trimethylsilylating agents are most common, the use of a triphenylsilyl group from a reagent like Silane, triphenyl(phenylthio)- could offer specific advantages, although direct research on this application is not extensively documented.

Theoretically, the triphenyl(phenylthio)silane reagent could be used to derivatize thiols. The reaction would involve the cleavage of the Si-S bond and the formation of a new, more stable bond between the triphenylsilyl group and the analyte's sulfur atom. The bulky nature of the three phenyl rings on the silicon atom would significantly increase the molecular weight of the derivative, which could be advantageous in certain mass spectrometric analyses. Furthermore, the phenyl groups could influence the fragmentation patterns of the derivative, potentially providing more structural information.

A key challenge in the GC-MS analysis of certain metabolites is the potential for multiple derivatization products, which can complicate quantification. mdpi.com The specific reactivity of the triphenyl(phenylthio)silane towards thiol groups could potentially offer greater selectivity in complex biological matrices, reacting preferentially with thiols over other functional groups like alcohols or amines under specific conditions. However, the high boiling point of triphenyl(phenylthio)silane and its derivatives might limit its applicability in standard GC methods, requiring high-temperature columns and injection systems. The potential benefits and drawbacks of using triphenyl(phenylthio)silane as a derivatizing agent are summarized in the table below.

| Potential Advantage | Potential Disadvantage | Analytical Implication |

|---|---|---|

| Increased molecular weight of derivative | Reduced volatility of derivative | May improve mass spectrometric detection but could challenge GC separation. |

| Specific fragmentation patterns from phenyl groups | Complex fragmentation could be difficult to interpret | Could aid in structural elucidation of the original analyte. |

| Potential for selective derivatization of thiols | Reaction kinetics may be slow due to steric hindrance | Could reduce sample complexity in biological matrices. |

Emerging Applications in Organometallic Chemistry

The field of organometallic chemistry is increasingly exploring the use of silicon-sulfur compounds as ligands for transition metals and as reagents in catalytic processes. Silane, triphenyl(phenylthio)- is a pertinent example of a precursor for the synthesis of novel organometallic complexes.

A notable application is in the synthesis of metal-thiolate complexes. Research has demonstrated that Silane, triphenyl(phenylthio)- can react with organometallic precursors to yield new complex structures. For example, the reaction of triphenyl(phenylthio)silane with a tungsten carbonyl complex has been shown to produce bis(μ-thiophenolato)bis[tetracarbonyltungsten(I)], a dinuclear tungsten complex with bridging thiophenolato ligands. cdnsciencepub.com This synthesis route provides an alternative to traditional methods that use thiols or disulfides, which can sometimes lead to undesirable redox side reactions with the metal center. wikipedia.org The reaction proceeds via the cleavage of the Si-S bond in the silane, with the triphenylsilyl group acting as a convenient leaving group.

The general utility of organosilanes in transition metal-catalyzed reactions is well-established, with applications ranging from hydrosilylation to cross-coupling reactions. soci.orgcolab.wsnih.gov While much of this research has focused on hydrosilanes, the reactivity of the Si-S bond in compounds like triphenyl(phenylthio)silane suggests its potential as a synthon in catalytic cycles. For instance, it could serve as a source of the phenylthio group in palladium-catalyzed cross-coupling reactions for the formation of C-S bonds, an important transformation in the synthesis of pharmaceuticals and organic materials.

Furthermore, the "thiol-ene" click reaction has gained prominence in organosilicon chemistry for the synthesis of functional materials. mdpi.comrsc.orgresearchgate.netrsc.org While this typically involves the reaction of a thiol with an unsaturated silane, the fundamental reactivity between sulfur and silicon-containing molecules is a vibrant area of research. Silane, triphenyl(phenylthio)- could be envisioned as a substrate in related catalytic cycles, potentially leading to new polymeric materials or functionalized surfaces with unique properties conferred by the triphenylsilyl and phenylthio moieties. The bulky triphenylsilyl group can also be used to create sterically demanding ligand environments in transition metal complexes, influencing their catalytic activity and selectivity. researchgate.netsfu.ca

The table below summarizes some of the key research findings and potential future directions for the application of Silane, triphenyl(phenylthio)- in organometallic chemistry.

| Application Area | Specific Example/Potential Use | Significance |

|---|---|---|

| Synthesis of Metal-Thiolate Complexes | Reaction with tungsten carbonyls to form dinuclear tungsten-thiophenolato complexes. cdnsciencepub.com | Provides a controlled, redox-neutral route to novel metal-sulfur clusters. |

| Catalysis | Potential source of the phenylthio group in Pd-catalyzed C-S cross-coupling reactions. | Could offer an alternative to traditional thiol-based reagents with different reactivity profiles. |

| Ligand Synthesis | Precursor to sterically demanding organometallic ligands containing both silicon and sulfur. | The bulky triphenylsilyl group can be used to tune the steric and electronic properties of catalysts. researchgate.netsfu.ca |

| Materials Science | Potential monomer or functionalizing agent in thiol-ene type polymerizations. mdpi.comrsc.orgrsc.org | Could lead to the development of new organosilicon polymers with tailored properties. |

Conclusion

Summary of Key Characteristics

Silane (B1218182), triphenyl(phenylthio)- is a crystalline, stable organosilicon compound characterized by its central silicon atom bonded to three phenyl groups and a phenylthio group. Its synthesis is readily achieved from triphenylchlorosilane and thiophenol. The compound's chemistry is largely dictated by the reactive silicon-sulfur bond, which can be cleaved by both nucleophiles and electrophiles. X-ray crystallographic studies have provided precise details of its molecular structure, including a notably acute C-S-Si bond angle. cdnsciencepub.comresearchgate.net In synthesis, it serves as a useful reagent for the transfer of the phenylthio group and as a precursor for other triphenylsilyl derivatives.

Future Outlook

The exploration of arylthiosilanes, including triphenyl(phenylthio)silane, is likely to continue within the broader advancement of organosilicon chemistry. Future research may focus on developing new catalytic methods that utilize the specific reactivity of the Si-S bond for novel synthetic transformations. As the demand for highly specialized organosilicon reagents for applications in materials science and medicinal chemistry grows, compounds like triphenyl(phenylthio)silane may find new roles as building blocks or catalysts in the construction of complex, high-value molecules.

Future Perspectives and Research Challenges

Development of Novel Catalytic Systems for Ph3SiSPh Transformations

A primary challenge in harnessing the synthetic potential of Ph3SiSPh lies in the selective activation of its silicon-sulfur (Si-S) bond. While the chemistry of analogous Si-O, Si-N, Si-B, and Si-Si bonds has seen significant catalytic advancements, the catalytic transformation of the Si-S bond is a comparatively underexplored frontier. nih.govrsc.org Future research will likely focus on developing novel transition-metal and photocatalytic systems to achieve unprecedented control over the reactivity of Ph3SiSPh.

Transition-Metal Catalysis: The development of transition-metal catalysts capable of selective Si-S bond cleavage is a key research direction. Palladium-based systems, which have been successful in the cross-coupling of silanes with thio ethers through C-S bond activation, could be adapted for Si-S bond functionalization. lookchem.comuva.esrsc.org Future catalysts may enable cross-coupling reactions where the Ph3Si- or PhS- moieties are transferred to various organic electrophiles, providing new routes to complex organosilicon and organosulfur compounds. Research into platinum-catalyzed hydrogenolysis of Si-Si bonds suggests that similar systems could be developed for the hydrogenolysis of the Si-S bond in Ph3SiSPh, yielding triphenylsilane (B1312308) and thiophenol. rsc.org

Photocatalysis: Visible-light photocatalysis offers a green and efficient alternative for generating reactive intermediates under mild conditions. researchgate.net Future work could explore the use of photosensitizers to initiate radical reactions involving Ph3SiSPh. beilstein-journals.orgrsc.org For instance, photocatalytic systems could generate either a triphenylsilyl radical (Ph3Si•) or a phenylthiyl radical (PhS•), which could then participate in a variety of addition and substitution reactions. The photocatalyzed oxidation of sulfides to sulfoxides and other species also presents a potential transformation pathway for the sulfur moiety in Ph3SiSPh. researchgate.net

The table below outlines potential catalytic transformations for Ph3SiSPh.

| Catalytic System | Target Transformation | Potential Products | Research Goal |

| Palladium Nanoparticles | Cross-coupling | Aryl/Alkyl Triphenylsilanes, Diaryl/Alkyl Aryl Sulfides | C-Si and C-S bond formation |

| Platinum Complexes | Hydrogenolysis | Triphenylsilane, Thiophenol | Selective Si-S bond cleavage |

| Ruthenium/Iridium Photosensitizers | Radical Addition | Functionalized Silanes and Thioethers | Atom-economical C-Si and C-S functionalization |

| Organic Dye Photosensitizers | Oxidation | Triphenylsilanol, Diphenyl Disulfide, Sulfoxides | Controlled oxidation of Si and S centers |

Exploration of Bio-inspired and Sustainable Synthetic Routes

The increasing demand for environmentally benign chemical processes necessitates the development of bio-inspired and sustainable methods for the synthesis and transformation of compounds like Ph3SiSPh.

Biocatalysis: While nature has not evolved enzymes for synthesizing organosilicon compounds, the field of directed evolution is creating new possibilities. nih.gov Researchers have successfully engineered enzymes for non-natural reactions, including the formation of Si-C bonds. nih.gov A significant future challenge is to engineer or discover enzymes, such as variants of ene-reductases or cysteine synthases, that can catalyze the formation or cleavage of Si-S bonds with high chemo- and enantioselectivity. nih.govnih.gov The development of biocatalytic routes for thioether synthesis, which remains challenging due to catalyst poisoning by sulfur in traditional metal catalysis, could provide inspiration for enzymatic approaches to Ph3SiSPh. nih.gov Lipase-catalyzed synthesis of thioesters in continuous-flow microreactors demonstrates the potential for enzymatic processes in sulfur chemistry. mdpi.com

Green Chemistry Approaches: Future synthetic strategies will move away from harsh reagents and energy-intensive conditions. Photocatalysis using visible light and green solvents like ethanol and water represents a promising sustainable approach for sulfide synthesis. researchgate.net Applying these methods to the synthesis of Ph3SiSPh from precursors like triphenylsilane and thiophenol or diphenyl disulfide could significantly reduce the environmental impact. Furthermore, developing catalyst-free methods, potentially under solvent-free conditions, for the coupling of silyl (B83357) ethers with thiosilanes could inspire new, more sustainable routes for preparing Ph3SiSPh and related compounds. mdpi.comresearchgate.net

Integration into Advanced Functional Materials Design

The unique combination of a bulky, hydrophobic triphenylsilyl group and a polarizable phenylthio moiety makes Ph3SiSPh an attractive building block for advanced functional materials. polytechnique.edu Its analogues, like trimethyl(phenylthio)silane, are already used as silane (B1218182) coupling agents and in surface modification. chemimpex.com

High Refractive Index Polymers: A significant future application for Ph3SiSPh is in the design of high refractive index polymers (HRIPs). nih.gov The presence of aromatic rings and a sulfur atom, both of which contribute to high molar refraction, is a known strategy for increasing the refractive index of polymers. nih.gov Incorporating the Ph3SiSPh unit into polymer backbones, such as polysiloxanes or poly(arylene sulfide)s, could yield materials with high refractive indices, good thermal stability, and excellent optical transparency, making them suitable for applications in lenses, optical coatings, and encapsulation for LEDs. nih.govresearchgate.netgoogle.com

Functional Surfaces and Nanocomposites: The triphenylsilyl group can provide significant steric bulk and hydrophobicity, while the phenylthio group offers a site for further functionalization or coordination. This dual functionality can be exploited in surface modification. For example, Ph3SiSPh could be used to modify the surface of silica or metal oxide nanoparticles to improve their dispersion in polymer matrices, creating advanced nanocomposites with tailored optical or mechanical properties. nih.gov The development of silsesquioxane precursors with thiol functionalities highlights the interest in combining silicon-oxide structures with sulfur groups for creating versatile material precursors. mdpi.com

Potential applications in materials science are summarized below.

| Material Type | Role of Ph3SiSPh | Desired Property | Potential Application |

| Poly(siloxane-sulfide)s | Monomer/Additive | High Refractive Index, Thermal Stability | Optical lenses, LED encapsulants |

| Poly(arylene sulfide)s | Co-monomer | Enhanced Solubility, Processability | High-performance thermoplastics |

| Nanocomposites | Surface Modifier | Improved Filler Dispersion, Hydrophobicity | Advanced coatings, reinforced polymers |

| Luminescent Materials | Host Matrix/Ligand | Controlled Morphology | Organic Light-Emitting Diodes (OLEDs) |

Interdisciplinary Research with Computational and Experimental Synergy

Advancing the chemistry of Ph3SiSPh will increasingly rely on the synergy between computational modeling and experimental validation. nih.gov Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for elucidating reaction mechanisms, predicting the properties of novel compounds, and guiding the rational design of new catalysts and materials. nih.gov

Mechanism Elucidation and Catalyst Design: Computational studies can provide deep mechanistic insights that are difficult to obtain through experiments alone. For instance, DFT calculations can be used to model the transition states of catalytic cycles involving Si-S bond activation, helping to identify rate-determining steps and optimize catalyst structures for higher efficiency and selectivity. nih.govmdpi.com This approach has been used to understand B(C6F5)3-catalyzed reactions with silanes and can be extended to new catalytic transformations of Ph3SiSPh. nih.gov By predicting the most effective catalyst structures in silico, researchers can significantly reduce the time and resources spent on experimental trial-and-error. researchgate.net

Materials Property Prediction: Computational chemistry is also invaluable for predicting the properties of materials incorporating the Ph3SiSPh moiety. DFT calculations can estimate the thermodynamic properties, electronic structure, and optical properties (such as polarizability and refractive index) of polymers containing this unit. researchgate.net This predictive capability allows for the virtual screening of numerous potential material structures, enabling researchers to focus experimental efforts on the most promising candidates for applications like HRIPs. The synergy of experimental synthesis and computational prediction will be crucial for accelerating the discovery and development of the next generation of functional materials based on organosilicon-sulfur chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.